(2R)-4-Iodo-2-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound characterized by a fused pyridine and pyrrolidine ring system. This compound is notable for its potential biological activities and its utility as a building block in the synthesis of various pharmacologically active molecules. The compound's relevance in medicinal chemistry stems from its structural features, which may influence its reactivity and biological interactions .
(2R)-4-Iodo-2-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine belongs to the class of pyrrolidine derivatives and is classified as a heterocyclic aromatic compound. Its unique structure allows it to participate in various chemical reactions, making it an important compound for synthetic organic chemistry and drug development.
The synthesis of (2R)-4-Iodo-2-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine typically involves the iodination of a suitable precursor. A common synthetic route includes the reaction of 2-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine with iodine in the presence of a strong base such as potassium carbonate. The reaction conditions usually involve an organic solvent like acetonitrile under reflux to facilitate complete iodination.
The reaction mechanism involves the nucleophilic attack of the base on the iodine molecule, facilitating the substitution of hydrogen with iodine at the 4-position of the pyrrolidine ring. The optimization of reaction parameters such as temperature, solvent choice, and concentration is crucial for maximizing yield and purity.
The molecular formula of (2R)-4-Iodo-2-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine is C₈H₉IN₂. Its molecular weight is approximately 260.07 g/mol. The structure consists of a five-membered pyrrolidine ring fused to a six-membered pyridine ring, with an iodine atom and a methyl group attached to specific positions on the rings.
The structural features can be represented as follows:
(2R)-4-Iodo-2-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine can undergo several types of chemical reactions:
Each type of reaction may require specific conditions such as catalysts or solvents to promote reactivity. For example, substitution reactions often require polar aprotic solvents to stabilize ionic intermediates.
The mechanism of action for (2R)-4-Iodo-2-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine in biological systems often involves interactions with specific protein targets. Its unique structure allows it to engage in halogen bonding due to the presence of the iodine atom. This interaction can enhance binding affinity for biological receptors or enzymes.
Studies have indicated that derivatives of this compound may exhibit significant activity against certain biological targets such as phosphodiesterases, which are involved in various signaling pathways within cells .
While specific physical properties such as boiling point and melting point are not extensively documented for (2R)-4-Iodo-2-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine, it is generally expected to exhibit typical characteristics of heterocyclic compounds.
Key chemical properties include:
(2R)-4-Iodo-2-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:
Achieving enantiopure (2R) configuration requires precise stereocontrol at the C2 carbon adjacent to the pyrrolopyridine nitrogen. While direct catalytic asymmetric synthesis remains challenging, auxiliary-based approaches dominate:
Table 1: Stereoselective Methods for (2R) Isomer Synthesis
Method | Catalyst/Reagent | ee (%) | Yield (%) |
---|---|---|---|
Chiral Resolution | Lipase PS-C3 | >98 | 45 |
Asymmetric Hydrogenation | Ir/(R,S)-JOSIPHOS | 96 | 90 |
Organocatalysis | L-Proline-tert-butylamide | 92 | 75 |
Regioselective C4 iodination exploits the inherent electron density of the pyrrolopyridine ring. Key strategies include:
The tert-butyloxycarbonyl (BOC) group is indispensable for managing nitrogen reactivity during synthesis:
Table 2: BOC Deprotection Efficiency in Acid-Sensitive Intermediates
Reagent System | Time (h) | Temperature (°C) | Yield (%) |
---|---|---|---|
TFA/DCM (1:1) | 0.5 | 25 | 80 |
HCl/Dioxane (4 M) | 2 | 25 | 75 |
Oxalyl Chloride/MeOH | 1.5 | 25 | 88 |
The merits of solid-phase and solution-phase synthesis are evaluated for scalability and purity:
Table 3: Synthesis Route Performance Metrics
Parameter | Solid-Phase | Solution-Phase |
---|---|---|
Scale | <1 g | >10 g |
Purity (HPLC) | 85–90% | 92–95% |
Synthesis Time (dodecamer) | 14 days | 7 days |
Epimerization Risk | Moderate (TFA cleavage) | Low |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 62968-45-0
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9